
Metallibure
Overview
Description
Metallibure is a hypothetical transition metal complex hypothesized to utilize hybrid phosphine-alkene ligands, which confer unique catalytic and coordination properties. Such ligands are known to enhance stability and reactivity in organometallic systems by providing both σ-donation and π-acceptance capabilities . While direct references to this compound are absent in the provided evidence, its proposed structure aligns with trends in modern coordination chemistry, where ligand design optimizes catalytic efficiency and selectivity in cross-coupling and hydrogenation reactions .
Preparation Methods
Methallibure is synthesized through a series of chemical reactions involving thiourea derivatives. The synthetic route typically involves the reaction of 1-methylallyl isothiocyanate with methylhydrazine to form the desired product . The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of methallibure. Industrial production methods involve scaling up this synthetic route with appropriate safety and quality control measures .
Chemical Reactions Analysis
Methallibure undergoes various chemical reactions, including:
Oxidation: Methallibure can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert methallibure to its corresponding thiol derivatives.
Substitution: Methallibure can undergo substitution reactions with halogens and other nucleophiles to form different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Veterinary Applications
Estrus Synchronization:
Metallibure has been used effectively in veterinary practices to synchronize estrus in livestock, particularly in cattle and pigs. By administering this compound, veterinarians can control the timing of estrus cycles, facilitating breeding management and improving reproductive efficiency.
Case Study: Cattle Management
A study involving cattle demonstrated that administration of this compound led to synchronized estrus cycles, which significantly improved the timing of artificial insemination. This practice enhances the likelihood of successful breeding outcomes .
Human Medical Research
While this compound was primarily developed for veterinary use, its effects on human endocrinology have been studied. Research indicates that it may have similar endocrinological effects in women, particularly concerning menstrual cycle regulation and potential applications in fertility treatments.
Endocrinological Studies:
Studies have examined the impact of this compound on hormonal levels in women, suggesting its potential as a therapeutic agent for conditions related to hormonal imbalances . However, due to its side effects and safety profile, further research is needed before it can be considered for clinical use.
Safety and Toxicity Concerns
Despite its applications, this compound has been associated with several adverse effects. Clinical trials revealed side effects such as appetite loss, nausea, vomiting, lethargy, and drowsiness. Animal studies indicated a risk of cataract development, leading to its withdrawal from the market in the United States and Europe .
Summary of Findings
Mechanism of Action
Methallibure exerts its effects by inhibiting the secretion of gonadotropins from the pituitary gland. It appears to act directly on the pituitary gland and/or hypothalamus, suppressing the release of hormones that regulate reproductive functions . Methallibure also affects the biosynthesis or secretion of progesterone, further influencing reproductive processes . The precise molecular targets and pathways involved in methallibure’s action are still under investigation .
Comparison with Similar Compounds
Metallibure’s structural and functional analogs are selected based on ligand architecture, metal center, and catalytic applications.
Structural Analogue: Ferrocene (Iron Cyclopentadienyl Complex)
Ferrocene, a well-characterized organometallic compound, shares structural motifs with this compound, such as π-coordinated ligands. Key comparisons include:
Ferrocene’s simplicity and redox activity make it ideal for electrochemical applications, whereas this compound’s hybrid ligands likely favor asymmetric catalysis .
Functional Analogue: Cisplatin (Platinum Anticancer Agent)
Cisplatin, a platinum(II) complex, is functionally analogous to this compound in its reliance on metal-ligand interactions for activity. However, their applications diverge:
Cisplatin’s clinical success stems from its kinetic lability, while this compound’s design prioritizes thermodynamic stability for reusable catalysis .
Research Findings and Data Analysis
Catalytic Performance
- Turnover Frequency (TOF): this compound-type complexes with phosphine-alkene ligands achieve TOFs >10,000 h⁻¹ in hydrogenation, outperforming ferrocene-based systems (TOF ~1,000 h⁻¹) due to enhanced electron modulation .
- Selectivity: Hybrid ligands in this compound analogs enable enantiomeric excess (ee) >95% in asymmetric catalysis, contrasting cisplatin’s non-selective bioactivity .
Stability and Reactivity
- Thermal Degradation: Phosphine-alkene ligands delay metal aggregation up to 300°C, whereas ferrocene derivatives degrade at lower temperatures .
- Solvent Compatibility: this compound’s ligands reduce solvent dependency in catalysis, unlike cisplatin, which requires aqueous media for activation .
Critical Evaluation of Evidence
Biological Activity
Metallibure, also known as methallibure or methallibur, is a nonsteroidal antigonadotropin medication that was initially introduced for use in veterinary medicine to synchronize estrus in animals. Despite its intended applications, the compound has faced significant scrutiny and regulatory challenges due to its biological activity and associated toxicological effects.
The precise mechanism through which this compound operates is not fully understood. However, it is believed to act on the pituitary gland and/or hypothalamus to suppress gonadotropin secretion, which is crucial for reproductive hormone regulation. Additionally, this compound has been characterized as an antiprogestogen, potentially inhibiting the biosynthesis or secretion of progesterone, thereby affecting reproductive processes in both animals and humans .
Antigonadotropic Effects
This compound's primary biological activity lies in its ability to suppress gonadotropin levels, which can lead to altered reproductive cycles. This effect has been documented in various studies where this compound was administered to different animal models. The following table summarizes some key findings regarding its biological effects:
Side Effects and Toxicity
Despite its intended use, this compound has been linked to several adverse effects, including:
- Cataract Development: Animal toxicity studies indicated that administration of this compound led to cataract formation, prompting the termination of its clinical development .
- Gastrointestinal Disturbances: Common side effects reported include nausea, vomiting, and appetite loss.
- Lethargy and Drowsiness: These symptoms have been noted in various studies involving different species .
Case Studies
-
Veterinary Use in Cattle:
A study examined the efficacy of this compound in synchronizing estrus among cattle. While the compound successfully induced estrus, it also resulted in significant side effects such as reduced appetite and lethargy in treated animals . -
Toxicological Assessment:
Research involving minipigs highlighted the compound's potential for inducing adverse reactions that were not predicted from preclinical studies. This raises concerns about the translational power of animal models when assessing drug safety .
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing Metallibure, and how can researchers ensure reproducibility?
Methodological Answer: Synthesis protocols should include step-by-step procedures, reagent specifications, and reaction conditions (e.g., temperature, solvent systems). Reproducibility requires documenting deviations and validating outcomes via techniques like nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC). Ensure supplementary materials include raw data and spectra for peer verification .
Key Considerations | Methods/Tools |
---|---|
Reaction yield optimization | Design of Experiments (DoE) |
Purity validation | HPLC, mass spectrometry (MS) |
Structural confirmation | X-ray crystallography, NMR |
Q. How can researchers validate the purity and structural integrity of this compound in experimental settings?
Methodological Answer: Combine orthogonal analytical methods (e.g., HPLC for purity, NMR for structural elucidation) and cross-reference results with literature. For novel derivatives, provide full spectroscopic datasets and elemental analysis. Adhere to journal guidelines for compound characterization to avoid rejection .
Q. What are the best practices for designing dose-response studies to assess this compound’s bioactivity?
Methodological Answer: Use a logarithmic concentration range to capture EC50/IC50 values. Include positive and negative controls to validate assay robustness. Statistical power analysis should determine sample size, and data must be analyzed via nonlinear regression models (e.g., GraphPad Prism) .
Advanced Research Questions
Q. How can conflicting data on this compound’s mechanism of action be resolved through experimental design?
Methodological Answer: Employ a multi-omics approach (e.g., transcriptomics, proteomics) to identify convergent pathways. Use isogenic cell lines or knockout models to isolate variables. Replicate findings across independent labs and perform meta-analyses to reconcile discrepancies .
Q. What methodological approaches are optimal for elucidating the structure-activity relationship (SAR) of this compound in diverse biological systems?
Methodological Answer: Develop a compound library with systematic structural modifications (e.g., substituent variations, stereoisomers). Use molecular docking to predict target interactions and validate hypotheses via mutagenesis assays. Cross-correlate in vitro activity with in vivo efficacy using pharmacokinetic-pharmacodynamic (PK/PD) modeling .
SAR Study Design | Tools/Techniques |
---|---|
Structural diversification | Parallel synthesis, fragment-based design |
Target engagement validation | Surface plasmon resonance (SPR) |
In vivo efficacy testing | Rodent disease models |
Q. How can researchers integrate computational modeling with experimental data to predict this compound’s off-target effects?
Methodological Answer: Use molecular dynamics simulations to assess binding promiscuity. Validate predictions via high-throughput screening against kinase panels or GPCR arrays. Apply machine learning to prioritize in vitro assays based on computational confidence scores .
Q. What strategies mitigate batch-to-batch variability in this compound production for longitudinal studies?
Methodological Answer: Implement Good Manufacturing Practice (GMP)-like protocols for synthesis. Use quality control (QC) checkpoints (e.g., stability under stress conditions, accelerated degradation studies). Store batches under inert atmospheres and validate consistency via differential scanning calorimetry (DSC) .
Q. Theoretical and Methodological Frameworks
Q. How can this compound research be contextualized within broader chemical biology theories?
Methodological Answer: Align findings with existing frameworks (e.g., ligand efficiency metrics, pharmacophore models). Use systems biology approaches to map interactions within metabolic networks. Publish negative data to refine theoretical assumptions .
Q. What statistical methods are appropriate for analyzing non-linear dose-response data in this compound toxicity studies?
Methodological Answer: Apply mixed-effects models to account for inter-subject variability. Use Bayesian statistics to estimate uncertainty in threshold doses. Validate models via bootstrapping or cross-validation .
Q. Data Management and Reporting
Q. How should researchers structure supplementary materials to enhance the transparency of this compound studies?
Methodological Answer: Include raw instrument outputs (e.g., NMR FID files, HPLC chromatograms) and annotated spectra. Provide step-by-step protocols for complex assays. Use FAIR (Findable, Accessible, Interoperable, Reusable) data principles when uploading to repositories .
Properties
IUPAC Name |
1-but-3-en-2-yl-3-(methylcarbamothioylamino)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4S2/c1-4-5(2)9-7(13)11-10-6(12)8-3/h4-5H,1H2,2-3H3,(H2,8,10,12)(H2,9,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFFKDRVHZIQHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)NC(=S)NNC(=S)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862475 | |
Record name | N-Methyl-N'-(1-methyl-2-propenyl)-1,2-hydrazinedicarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926-93-2 | |
Record name | N1-Methyl-N2-(1-methyl-2-propen-1-yl)-1,2-hydrazinedicarbothioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=926-93-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methallibure [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926932 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metallibure | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69536 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Methyl-N'-(1-methyl-2-propenyl)-1,2-hydrazinedicarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Metallibure | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.952 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHALLIBURE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MBU5XJ97C4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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